

Application Note: Determination of Omeprazole Concentration using UV Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

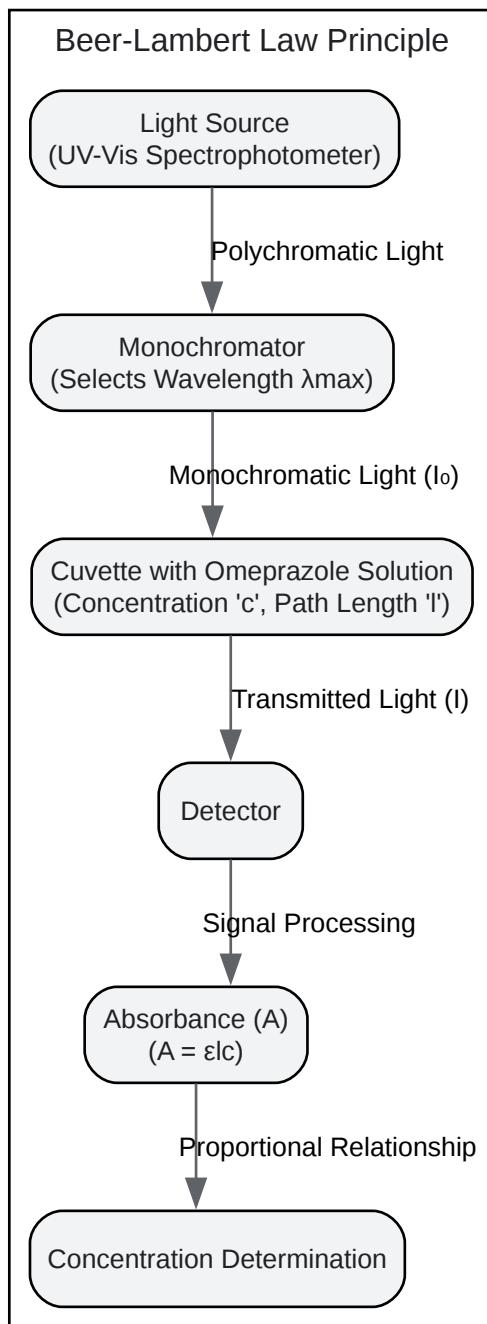
Compound of Interest

Compound Name: *Omeprazole acid*

Cat. No.: *B027885*

[Get Quote](#)

This application note details a validated UV spectrophotometric method for the quantitative determination of omeprazole in bulk and pharmaceutical dosage forms. The method is simple, rapid, accurate, and cost-effective, making it suitable for routine quality control analysis.


Introduction

Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid.^{[1][2]} It is chemically identified as 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.^[3] The stability of omeprazole is pH-dependent; it degrades rapidly in acidic media but exhibits acceptable stability in alkaline conditions.^[3] This characteristic is leveraged in the development of a UV spectrophotometric analytical method. Various analytical techniques, including HPLC, HPTLC, and spectrofluorimetry, are available for omeprazole estimation.^[4] However, UV-Vis spectrophotometry remains a popular choice due to its simplicity, low cost, and speed.^[5] This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Principle of the Method

The developed method utilizes 0.1 N sodium hydroxide (NaOH) as the solvent, which ensures the stability of the omeprazole molecule.^{[5][6][7][8][9]} In this alkaline medium, omeprazole exhibits a distinct absorption maximum (λ_{max}) in the UV region, typically around 304.80 nm.^{[5][6][7][8][9]} By measuring the absorbance at this wavelength, the concentration of omeprazole in a sample can be determined by correlating it with a standard calibration curve.

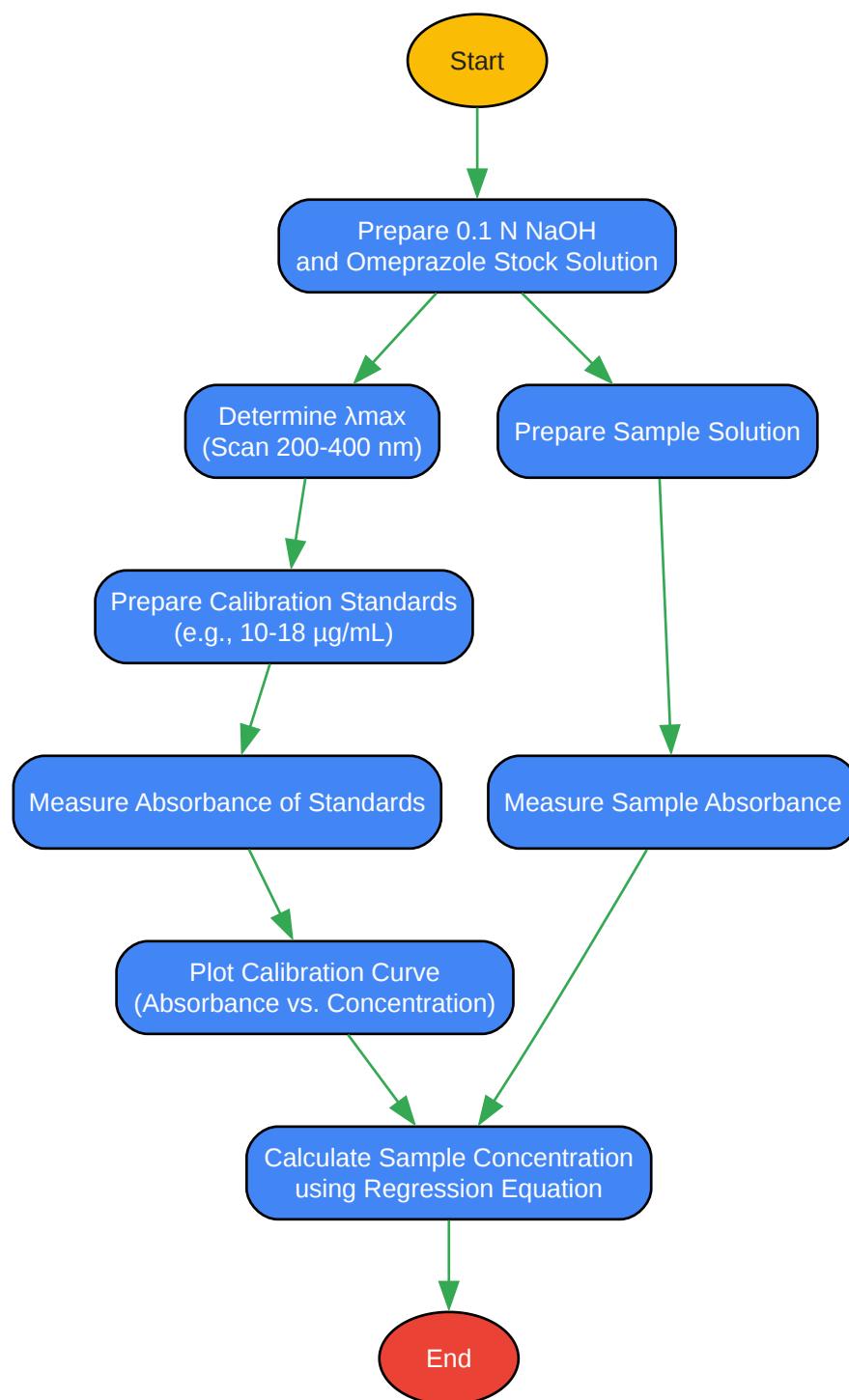
The logical relationship of this analytical technique is based on the Beer-Lambert Law, which is fundamental to quantitative absorption spectroscopy.

[Click to download full resolution via product page](#)

Caption: Logical flow of the Beer-Lambert Law in UV-Vis spectrophotometry.

Experimental Protocols

Materials and Instrumentation


- Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
- Chemicals and Reagents: Omeprazole reference standard, sodium hydroxide (analytical grade), and purified water.

Preparation of Solutions

- Preparation of 0.1 N NaOH Solution (Solvent/Diluent):
 - Dissolve 4.0 g of sodium hydroxide in 1000 mL of purified water.
- Preparation of Standard Omeprazole Stock Solution (1000 µg/mL):
 - Accurately weigh 100 mg of omeprazole reference standard.[\[5\]](#)
 - Transfer it to a 100 mL volumetric flask.
 - Add a portion of 0.1 N NaOH, shake to dissolve, and then make up the volume to the mark with the same solvent.[\[5\]](#)
- Preparation of Working Standard Solutions:
 - From the stock solution (1000 µg/mL), prepare an intermediate solution of 100 µg/mL by diluting 10 mL to 100 mL with 0.1 N NaOH.
 - From the 100 µg/mL solution, prepare a series of working standard solutions for the calibration curve (e.g., 10, 12, 14, 16, 18 µg/mL) by appropriate dilutions with 0.1 N NaOH.[\[5\]](#)

Experimental Workflow

The general workflow for the determination of omeprazole concentration is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for omeprazole concentration determination.

Methodology

- Determination of Maximum Absorption Wavelength (λ_{max}):
 - Scan a 10 $\mu\text{g/mL}$ solution of omeprazole in 0.1 N NaOH from 200 to 400 nm against a 0.1 N NaOH blank.
 - The wavelength of maximum absorbance (λ_{max}) should be determined. The reported λ_{max} is approximately 304.80 nm.[5][7][8][9]
- Construction of the Calibration Curve:
 - Measure the absorbance of each working standard solution (10-18 $\mu\text{g/mL}$) at the determined λ_{max} .[5]
 - Plot a graph of absorbance versus concentration.
 - Calculate the linear regression equation ($y = mx + c$) and the correlation coefficient (r^2).
- Analysis of Pharmaceutical Formulations (e.g., Capsules):
 - Weigh and powder the contents of twenty capsules to determine the average weight.
 - Take a quantity of powder equivalent to 100 mg of omeprazole and transfer it to a 100 mL volumetric flask.
 - Dissolve and make up the volume with 0.1 N NaOH.
 - Filter the solution.
 - Dilute the filtered solution appropriately with 0.1 N NaOH to obtain a theoretical concentration within the linearity range (e.g., 10 $\mu\text{g/mL}$).[5]
 - Measure the absorbance of the final sample solution at the λ_{max} .
 - Calculate the concentration of omeprazole in the sample using the regression equation from the calibration curve.

Method Validation Data

The UV spectrophotometric method for omeprazole has been validated according to International Council for Harmonisation (ICH) guidelines, with key parameters summarized below.

Table 1: Linearity and Range

Solvent	Linearity Range (µg/mL)	Regression Equation	Correlation Coefficient (r ²)	Reference
0.1 N NaOH	10 - 18	$y = 0.0506x - 0.1827$	0.9998	[5]
Methanol	2 - 12	Not Specified	>0.999	[10]
Ethanol:Water (5:5 V/V)	2 - 10	$y = 0.053x + 0.003$	0.999	[1]
Phosphate Buffer (pH 6.8)	2 - 18	$y = 0.0363x + 0.0348$	0.9921	[2]

Table 2: Accuracy (Recovery Studies)

Method/Solvent	Spiking Levels	Mean Recovery (%)	%RSD	Reference
Absorbance Method (0.1 N NaOH)	80%, 100%, 120%	99.17%	<2%	[5]
Area Under Curve (0.1 N NaOH)	80%, 100%, 120%	101.70%	<2%	[5]
UV Method (Ethanol:Water)	80%, 100%, 120%	99.46% - 100.86%	<2%	[1]
UV Method (Methanol)	50%, 100%, 150%	100.05%	Not Specified	[10]

Table 3: Precision

Precision Type	Concentration (µg/mL)	%RSD	Reference
Intra-day (Methanol)	Not Specified	0.25	[10]
Inter-day (Methanol)	Not Specified	0.35	[10]
Inter-day (0.1 N NaOH)	14, 16, 18	0.05 - 0.97	[5]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Solvent	LOD (µg/mL)	LOQ (µg/mL)	Reference
Methanol	0.15	0.47	[10]
Ethanol:Water (5:5 V/V)	0.061	0.186	[1]
Ethanol	0.1	1.1	[11]

Conclusion

The UV spectrophotometric method described provides a reliable and straightforward approach for the determination of omeprazole concentration. The use of 0.1 N NaOH as a solvent is well-documented and ensures the stability of the analyte.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The method is validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis in a quality control setting. The data presented confirms that the method is robust and can be readily implemented by researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wjpsronline.com [wjpsronline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsm.com [ijpsm.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. impactfactor.org [impactfactor.org]
- To cite this document: BenchChem. [Application Note: Determination of Omeprazole Concentration using UV Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027885#uv-spectrophotometric-method-for-omeprazole-concentration-determination>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com